6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride
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Overview
Description
6,7-Dihydro-5H-benzo7annulene-8-sulfonyl chloride is a chemical compound that belongs to the class of benzoannulenes. These compounds are characterized by their unique ring structures, which can exhibit interesting chemical properties and biological activities. The sulfonyl chloride group attached to the benzoannulene core makes this compound particularly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-benzo7annulene-8-sulfonyl chloride typically involves the following steps:
Formation of the Benzoannulene Core: The benzoannulene core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced through sulfonation reactions, where the benzoannulene core is treated with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 6,7-Dihydro-5H-benzo7annulene-8-sulfonyl chloride may involve large-scale sulfonation processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the sulfonation process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-benzo7annulene-8-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoannulene core can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of the sulfonyl chloride group with amines.
Sulfonate Esters: Formed by the reaction of the sulfonyl chloride group with alcohols.
Sulfonothioate Derivatives: Formed by the reaction of the sulfonyl chloride group with thiols.
Scientific Research Applications
6,7-Dihydro-5H-benzo7annulene-8-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, such as dyes, pigments, and surfactants.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-benzo7annulene-8-sulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride. The sulfonyl chloride group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is exploited in various applications, such as the synthesis of sulfonamide drugs or the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-benzo7annulene : Lacks the sulfonyl chloride group and is less reactive.
- Benzenesulfonyl Chloride : Contains a sulfonyl chloride group but lacks the benzoannulene core.
- Cycloheptatriene Derivatives : Similar ring structure but different functional groups.
Uniqueness
6,7-Dihydro-5H-benzo7annulene-8-sulfonyl chloride is unique due to the combination of the benzoannulene core and the sulfonyl chloride group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
8,9-dihydro-7H-benzo[7]annulene-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2S/c12-15(13,14)11-7-3-6-9-4-1-2-5-10(9)8-11/h1-2,4-5,8H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHLUDARNCAVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C=C(C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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